molecular formula C9H14N4O3S B255896 BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE

BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE

Cat. No.: B255896
M. Wt: 258.3 g/mol
InChI Key: UWOCUWLSBMSEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is a chemical compound with the molecular formula C10H16N4O3S. This compound is known for its unique structure, which includes a triazine ring fused with a thioxo group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE typically involves the reaction of butyl glycinate with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)aminoacetate
  • N-benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is unique due to its specific structural features, such as the butyl group and the glycinate moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C9H14N4O3S

Molecular Weight

258.3 g/mol

IUPAC Name

butyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate

InChI

InChI=1S/C9H14N4O3S/c1-2-3-4-16-6(14)5-10-7-8(15)11-9(17)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,17)

InChI Key

UWOCUWLSBMSEME-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CNC1=NNC(=S)NC1=O

Canonical SMILES

CCCCOC(=O)CNC1=NNC(=S)NC1=O

Origin of Product

United States

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